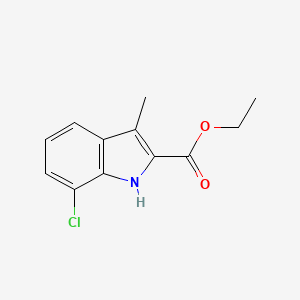

7-氯-3-甲基-1H-吲哚-2-甲酸乙酯

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

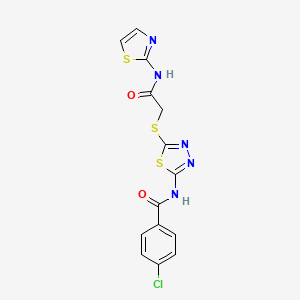

Ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate is a chemical compound that belongs to the class of indole derivatives. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and organic materials. The presence of the ethyl ester group and the chloro and methyl substituents on the indole core structure can significantly alter the chemical and physical properties of the compound, as well as its reactivity and potential applications.

Synthesis Analysis

The synthesis of indole derivatives can be complex, involving multiple steps and various reagents. For instance, the treatment of indol-2(3H)-ones with ethyl chloroformate and triethylamine can lead to ethynyl and ethoxycarbonyloxy substituted indole derivatives . Chlorination reactions of indole-2-carboxylic acid derivatives with ethyl N,N-dichlorocarbamate can yield trichlorooxindole products . Moreover, the synthesis of related compounds, such as ethyl 7-chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylate, involves masking and deprotonation steps, followed by selenation, oxidation, and elimination processes . These methods highlight the complexity and versatility of synthetic routes available for indole derivatives.

Molecular Structure Analysis

The molecular structure of indole derivatives can be characterized using various spectroscopic techniques, including NMR and X-ray diffraction. For example, the crystal structure of ethyl (R)-2-(biphenyl-4-carbonyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-1-carboxylate was determined by single-crystal X-ray diffraction, revealing its orthorhombic system and space group . Such structural analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule and predicting its reactivity and interaction with other molecules.

Chemical Reactions Analysis

Indole derivatives can undergo a variety of chemical reactions. Acid-catalyzed isomerization of indole carboxylates can lead to different isomeric forms . The transformation of sulfomethyl groups to formyl functions in indole-2-carboxylates can be achieved through elimination, hydrolysis, and oxidation steps . These reactions demonstrate the reactivity of indole derivatives and their potential for further chemical modifications.

Physical and Chemical Properties Analysis

The physical and chemical properties of indole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The introduction of substituents like chloro, methyl, or ethyl ester groups can affect these properties. For instance, the presence of electron-withdrawing groups like chlorine can increase the acidity of adjacent hydrogen atoms, affecting the compound's reactivity . The solubility in organic solvents or water can also be altered by the presence of these substituents, which is important for their application in various fields.

科学研究应用

合成和化学转化

7-氯-3-甲基-1H-吲哚-2-甲酸乙酯及其衍生物主要用于各种合成和化学转化过程中。例如,Beccalli 等人(1994 年)探索了从吲哚-2(3H)-酮合成 2-乙氧羰基氧基-3-乙炔基吲哚,展示了吲哚衍生物在有机合成中的多功能性 (Beccalli, Marchesini, & Pilati, 1994)。同样,Muchowski(1970 年)研究了一些吲哚衍生物的氯化作用,突出了这些化合物在不同条件下的化学反应性 (Muchowski, 1970)。

药物和生物研究

在药物和生物研究领域,已经合成和研究了 7-氯-3-甲基-1H-吲哚-2-甲酸乙酯的各种衍生物,以了解其潜在的医学应用。赵等人(2006 年)设计并合成了一系列 5-羟基吲哚-3-甲酸乙酯,评估了它们的抗乙型肝炎病毒 (HBV) 活性,这表明这些化合物在抗病毒药物开发中的潜在用途 (Zhao, Zhao, Chai, & Gong, 2006)。

先进材料合成

吲哚衍生物也用于合成先进材料。例如,Pete 等人(2006 年)关于甲酰基-吲哚-2-甲酸乙酯合成的工作展示了这些化合物在创造具有在各个行业中潜在应用的新材料中的用途 (Pete, Szöllösy, & Szokol, 2006)。

结构和机理研究

研究还集中在了解涉及 7-氯-3-甲基-1H-吲哚-2-甲酸乙酯衍生物的结构性质和反应机理。例如,Acharya 和 Gowda(1981 年)对相关化合物晶体结构的研究提供了对其分子构型的见解,这对于设计更有效的合成路线和应用至关重要 (Acharya & Gowda, 1981)。

属性

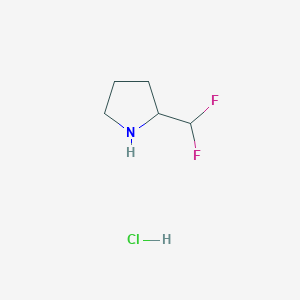

IUPAC Name |

ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12ClNO2/c1-3-16-12(15)10-7(2)8-5-4-6-9(13)11(8)14-10/h4-6,14H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHZORAQABAAJOK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C(=CC=C2)Cl)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

ethyl 7-chloro-3-methyl-1H-indole-2-carboxylate | |

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyanocyclopentyl)-2-{2-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]piperidin-1-yl}acetamide](/img/structure/B2517109.png)

![2-[3-(4-ethoxybenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(4-ethoxyphenyl)acetamide](/img/structure/B2517112.png)

![3-oxo-2-phenyl-5-propyl-N-(4-(trifluoromethyl)phenyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2517114.png)

![1-(2-Thienylsulfonyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2517119.png)

![N~1~-[2-(1-cyclohexenyl)ethyl]-2-(2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide](/img/structure/B2517124.png)

![1-Benzhydryl-3-(pyrazolo[1,5-a]pyridin-5-yl)urea](/img/structure/B2517128.png)